1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol
Description
1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol is a complex organic compound featuring a pyrrole ring substituted with dimethyl and methylpropyl groups, and a trifluoroethanol moiety
Properties
IUPAC Name |
1-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO/c1-7(2)6-16-8(3)5-10(9(16)4)11(17)12(13,14)15/h5,7,11,17H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQWGLQBNJABFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrole ring is formed through cyclization reactions.
Introduction of Substituents: The dimethyl and methylpropyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Addition of Trifluoroethanol Moiety: The trifluoroethanol group is added through nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethanol moiety with other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress within cells.
Comparison with Similar Compounds
1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:
Pyrrole Derivatives: Compounds with similar pyrrole ring structures but different substituents, which may exhibit varying biological activities and chemical properties.
Trifluoroethanol Derivatives: Compounds containing the trifluoroethanol moiety, which may differ in their reactivity and applications based on the nature of other substituents.
The uniqueness of 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol is a pyrrole derivative that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that pyrrole derivatives can possess antimicrobial activity. The presence of the trifluoroethanol moiety may enhance this property by increasing lipophilicity and membrane permeability.
- Antioxidant Effects : Pyrrole compounds are often evaluated for their antioxidant capabilities. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
- Cell Growth Modulation : Some derivatives have been found to suppress cell growth in specific cancer cell lines, indicating potential applications in cancer therapy.
The mechanisms through which 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol exerts its effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : Its structure allows it to interact with various receptors, potentially modulating signaling pathways that influence cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges DPPH radicals | |
| Cancer Cell Growth | Suppresses growth in breast cancer cell lines |
Case Study: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrrole derivatives, including the target compound. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes facilitated by the compound's lipophilic nature.
Case Study: Antioxidant Potential
In vitro assays demonstrated that 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol exhibited potent antioxidant activity. It was able to reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide. This suggests potential therapeutic applications in diseases characterized by oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
